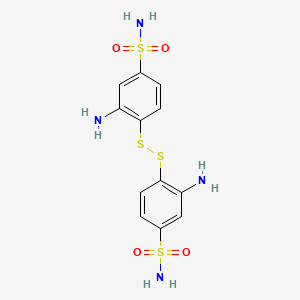
Disulfide, bis(2-amino-4-sulfamoylphenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, bis(2-amino-4-sulfamoylphenyl) is a chemical compound with the molecular formula C12H14N4O4S4 It is known for its unique structure, which includes two amino groups and two sulfamoyl groups attached to a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, bis(2-amino-4-sulfamoylphenyl) typically involves the reaction of 2-amino-4-sulfamoylphenyl compounds with oxidizing agents to form the disulfide bond. One common method is the oxidation of 2-amino-4-sulfamoylphenyl thiol using hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired disulfide compound.
Industrial Production Methods
In an industrial setting, the production of Disulfide, bis(2-amino-4-sulfamoylphenyl) may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis(2-amino-4-sulfamoylphenyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Disulfide, bis(2-amino-4-sulfamoylphenyl) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in redox biology and as a probe for studying disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Disulfide, bis(2-amino-4-sulfamoylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the folding and stability of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein function. The molecular targets and pathways involved include various enzymes and proteins that contain thiol groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenyl disulfide
- 4-Aminophenyl disulfide
- Bis(4-hydroxyphenyl) disulfide
Uniqueness
Disulfide, bis(2-amino-4-sulfamoylphenyl) is unique due to the presence of both amino and sulfamoyl groups, which provide additional functional sites for chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
3905-92-8 |
|---|---|
Molecular Formula |
C12H14N4O4S4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-amino-4-[(2-amino-4-sulfamoylphenyl)disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S4/c13-9-5-7(23(15,17)18)1-3-11(9)21-22-12-4-2-8(6-10(12)14)24(16,19)20/h1-6H,13-14H2,(H2,15,17,18)(H2,16,19,20) |
InChI Key |
CVACEDCBGCMVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)SSC2=C(C=C(C=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
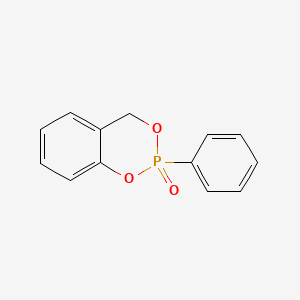
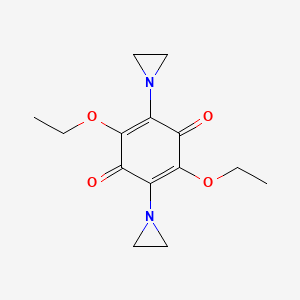
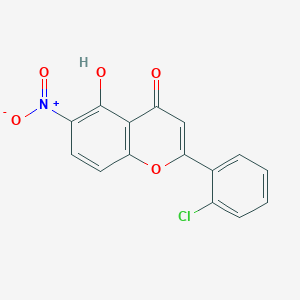

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)
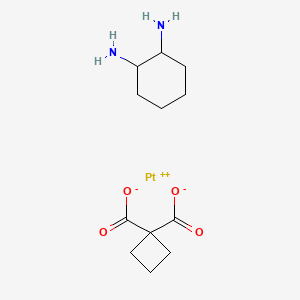
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
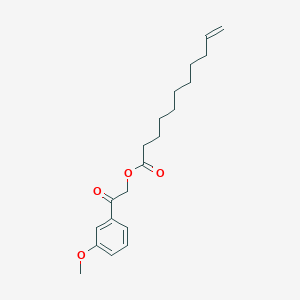
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
